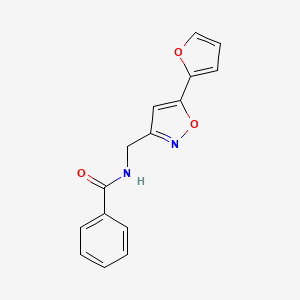

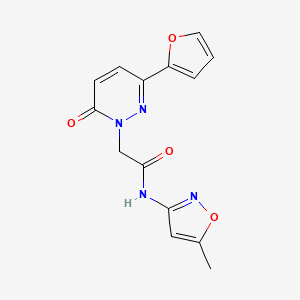

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. In recent years, FIPI has gained significant attention for its potential as a therapeutic target in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus. These agents play a crucial role in combating microbial resistance, which has become a global issue. Furan derivatives exhibit antibacterial activity against both gram-positive and gram-negative bacteria .

Herbicidal Activity

The compound’s structure suggests potential herbicidal properties. In studies, certain furan-containing compounds demonstrated moderate to good herbicidal activity against target weeds. For instance, compound 6d exhibited notable herbicidal effects, comparable to the lead compound .

Cytotoxic Effects

Exploring its potential in cancer research, the compound’s analogs have been investigated for cytotoxic effects. Preliminary results indicate varying cytotoxic effects against lung carcinoma, making it an interesting avenue for further study .

Isoxazole Synthesis

The compound’s isoxazole moiety offers synthetic opportunities. Researchers have reported cyclization routes to differentially substituted regioisomeric isoxazoles, providing insights into its chemical versatility .

Indole Derivatives

Indole derivatives, which share some structural features with furans, have diverse biological applications. While not directly related, the compound’s furan and isoxazole components may contribute to similar pharmacological effects, such as anti-inflammatory, analgesic, and anticancer properties .

Other Potential Therapeutic Uses

Beyond the mentioned applications, the compound’s unique structure warrants exploration in various disease areas. Researchers may investigate its potential as an anti-ulcer, diuretic, muscle relaxant, anti-protozoal, or antiviral agent, among others .

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(11-5-2-1-3-6-11)16-10-12-9-14(20-17-12)13-7-4-8-19-13/h1-9H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGAFESGNFSGMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2671577.png)

![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2671579.png)

![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)

![N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)

![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2671597.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide](/img/structure/B2671599.png)